molecular formula C16H12N2 B1296267 Biphenyl-2,2'-diacetonitrile CAS No. 3526-27-0

Biphenyl-2,2'-diacetonitrile

Cat. No. B1296267
CAS RN: 3526-27-0
M. Wt: 232.28 g/mol
InChI Key: HUQBQMNLLVOXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-2,2’-diacetonitrile, also known as 2,2’-dicyano[1,1’-biphenyl] or DCBP, is a para-substituted biphenyl derivative that has a nitrile group (-CN) at both ends of the molecule1. It has received attention within the scientific community due to its versatile properties, making it a useful reagent and intermediate for various chemistries1.



Synthesis Analysis

The synthesis of Biphenyl-2,2’-diacetonitrile is not explicitly mentioned in the search results. However, a related compound, a benzothiazole appended 2,2’-(1,4-phenylene)diacetonitrile derivative (PDBT), has been synthesized via Knoevenagel polycondensation2. This might suggest that a similar method could be used for the synthesis of Biphenyl-2,2’-diacetonitrile.



Molecular Structure Analysis

The exact molecular structure of Biphenyl-2,2’-diacetonitrile is not provided in the search results. However, it is known that it is a biphenyl derivative with a nitrile group at both ends1.



Chemical Reactions Analysis

Specific chemical reactions involving Biphenyl-2,2’-diacetonitrile are not detailed in the search results. However, it is noted that it is a useful reagent and intermediate for various chemistries1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Biphenyl-2,2’-diacetonitrile are not fully detailed in the search results. However, it is known that it is a para-substituted biphenyl derivative with a nitrile group at both ends1.


Scientific Research Applications

Application 1: Photoelectrochemical Water Reduction

  • Summary of the Application : Biphenyl-2,2’-diacetonitrile is used in the synthesis of a novel bithiophene-bridged donor–acceptor-based 2D sp2-carbon-linked conjugated polymer (2D CCP). This polymer is used as a photocathode for photoelectrochemical (PEC) water reduction, a process that converts solar energy into environmentally friendly hydrogen fuel .
  • Methods of Application or Experimental Procedures : The Knoevenagel polymerization between the electron-accepting building block 2,3,8,9,14,15-hexa(4-formylphenyl) diquinoxalino[2,3-a:2′,3′-c]phenazine (HATN-6CHO) and the electron-donating linker 2,2’-([2,2’-bithiophene]-5,5’-diyl)diacetonitrile (ThDAN) provides the 2D CCP-HATNThDAN (2D CCP-Th) .
  • Results or Outcomes : The bithiophene-based 2D CCP-Th exhibits a wide light-harvesting range (up to 674 nm), an optical energy gap (2.04 eV), and highest energy occupied molecular orbital–lowest unoccupied molecular orbital distributions for facilitated charge transfer. As a result, 2D CCP-Th presents a superb H2-evolution photocurrent density up to ≈7.9 μA cm−2 at 0 V versus reversible hydrogen electrode .

Application 2: Detection of Cyanide Ions

  • Summary of the Application : A benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative (PDBT) has been synthesized and investigated as a novel sensor, capable of showing high selectivity and sensitivity towards CN− over a wide range of other interfering anions .
  • Methods of Application or Experimental Procedures : The PDBT shows a new absorption peak at 451 nm with a color transformation from colorless to reddish-brown when exposed to CN−. When yellow fluorescent PDBT is exposed to CN−, it displays a significant increase in fluorescence at 445 nm, resulting in strong sky-blue fluorescence emission .
  • Results or Outcomes : The detection limit of the PDBT probe for CN− is 0.62 μM, which is significantly lower than the WHO standard of 1.9 μM for drinking water . Real-time applications of PDBT, such as cell imaging investigations and the detection of CN− in water samples, were successfully carried out .

Safety And Hazards

Specific safety and hazard information for Biphenyl-2,2’-diacetonitrile is not provided in the search results. However, it is advised to handle it with care, avoid breathing dust, and use only in a well-ventilated area3.


properties

IUPAC Name

2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQBQMNLLVOXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297477
Record name Biphenyl-2,2'-diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-2,2'-diacetonitrile

CAS RN

3526-27-0
Record name 2,2'-Biphenyldiacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Biphenyl-2,2'-diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.